molecular formula C12H22Cl3N3O2 B6336272 4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride CAS No. 1241725-83-6

4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride

Cat. No.: B6336272
CAS No.: 1241725-83-6
M. Wt: 346.7 g/mol
InChI Key: CVNRKWUEWZRFDO-UHFFFAOYSA-N
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Description

4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride is a hydrochloride salt derivative of benzene-1,2-diamine, featuring a morpholinoethoxy substituent at the 4-position of the benzene ring. The compound’s structure includes two primary amine groups on the benzene ring and a tertiary amine within the morpholine moiety, all protonated and neutralized by three chloride ions. This trihydrochloride form enhances aqueous solubility due to its high ionic character, making it advantageous for pharmaceutical or biochemical applications where solubility is critical.

Properties

IUPAC Name

4-(2-morpholin-4-ylethoxy)benzene-1,2-diamine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2.3ClH/c13-11-2-1-10(9-12(11)14)17-8-5-15-3-6-16-7-4-15;;;/h1-2,9H,3-8,13-14H2;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNRKWUEWZRFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC(=C(C=C2)N)N.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protecting Group Strategies

To avoid side reactions during subsequent steps, primary amines are protected using benzyl groups. For instance, benzylamine displaces chloride in 4-nitro-2-morpholinoethoxymethyl-chlorobenzene, forming a stable benzylamino intermediate. This intermediate is hydrogenated to remove the benzyl group after nitro reduction, yielding the free diamine.

Trihydrochloride Salt Formation

The free base 4-(2-morpholinoethoxy)benzene-1,2-diamine is treated with hydrochloric acid in the presence of a reductant (e.g., sodium sulfite) to prevent oxidation. Acid precipitation at 0–10°C yields the trihydrochloride salt with >95% purity. Crystallization from ethanol/water mixtures enhances purity, as evidenced by NMR and titration data confirming a 1:3 amine-to-HCl stoichiometry.

Table 2: Salt Precipitation Parameters

ParameterOptimal RangeAcid/ReductantPurity (%)
Temperature0–10°CHCl, sodium sulfite95–97
Solvent SystemEthanol/water (4:1)
Crystallization Time30–60 minutes

Purification and Characterization

Final purification involves recrystallization from toluene or ethanol to remove residual catalysts and byproducts. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) verify structural integrity. The molecular formula C₁₂H₂₂Cl₃N₃O₂ is confirmed via mass spectrometry, aligning with the expected molecular weight of 346.69 g/mol.

Challenges and Mitigation Strategies

Byproduct Formation

Acidic conditions during substitution may hydrolyze the morpholinoethoxy group to hydroxymethyl derivatives. Patent EP0745073B1 recommends maintaining pH > 7 during substitution and using anhydrous solvents to suppress hydrolysis.

Oxidation of Amines

Exposure to oxygen during hydrogenation or salt formation can oxidize amines to nitroso compounds. Sodium sulfite addition during acid precipitation acts as an antioxidant, preserving amine functionality .

Chemical Reactions Analysis

Types of Reactions

4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions to yield reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, affecting their activity and function. This interaction can lead to various biochemical and physiological effects, depending on the context of its use.

Comparison with Similar Compounds

Research Findings

  • Crystallographic Studies: Benzene-1,2-diamine salts often exhibit varied protonation states. The trihydrochloride likely protonates both aromatic amines and the morpholine tertiary amine, creating a +3 charge balanced by Cl⁻ ions. This contrasts with mono-protonated sulfonate salts, which form layered crystal structures .
  • Stability : Trihydrochlorides are hygroscopic and require anhydrous storage, whereas sulfonate salts are more stable under ambient conditions .
  • Computational Analysis : Tools like Mercury (for crystal visualization) and SHELXL (for refinement) enable detailed comparisons of hydrogen-bonding networks and lattice parameters between analogs .

Biological Activity

4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride, also known as a morpholine derivative, is a chemical compound with potential biological activities that have garnered research interest. This article delves into its biological properties, mechanisms of action, and applications in various fields, including pharmacology and biochemistry.

The compound is characterized by its morpholine group and an aromatic amine structure. It has the following key physicochemical properties:

  • Molecular Formula : C12_{12}H18_{18}Cl3_3N3_3O
  • Molecular Weight : 307.65 g/mol
  • Solubility : Highly soluble in water due to the presence of multiple hydrochloride groups.

Research indicates that 4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride exhibits various biological activities primarily through the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been noted for its ability to inhibit certain enzymes involved in cellular signaling pathways, which can affect cell proliferation and survival.
  • Antioxidant Properties : It demonstrates potential antioxidant activity, which may help in reducing oxidative stress within cells.
  • Cell Cycle Regulation : Preliminary studies suggest it may influence cell cycle progression, particularly affecting the G1 phase, leading to apoptosis in cancer cells.

Pharmacological Applications

The compound has been investigated for its potential therapeutic applications:

  • Antitumor Activity : Studies have shown that it can inhibit the growth of various cancer cell lines in vitro. For instance, it has been tested against colon cancer cells, demonstrating dose-dependent cytotoxicity.
  • Neuroprotective Effects : Its morpholine structure suggests possible neuroprotective properties, making it a candidate for further research in neurodegenerative diseases.

Case Studies and Experimental Data

Several studies have highlighted the biological effects of this compound:

  • Cell Viability Assays : In one study, the compound was tested on human colon cancer cells (HCT116). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
    Concentration (µM)Cell Viability (%)
    0100
    1085
    2560
    5030
  • Mechanistic Studies : Another study utilized flow cytometry to analyze cell cycle distribution after treatment with the compound. It was found to induce G1 phase arrest, leading to increased apoptosis rates.
  • In Vivo Studies : Animal models have been employed to evaluate the efficacy of this compound in tumor growth suppression. In a xenograft model of colon cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups.

Safety and Toxicity

Toxicological assessments indicate that while the compound exhibits promising biological activity, it is essential to evaluate its safety profile thoroughly. Initial studies suggest low acute toxicity; however, long-term studies are necessary to ascertain chronic effects.

Q & A

Q. How can cross-disciplinary approaches (e.g., computational + experimental) accelerate derivative development?

  • Methodological Answer : Integrate molecular dynamics simulations (GROMACS) to prioritize derivatives with improved binding affinities. Validate predictions via parallel synthesis (96-well plates) and high-throughput screening. Feedback loops between computational and experimental teams refine design rules iteratively .

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